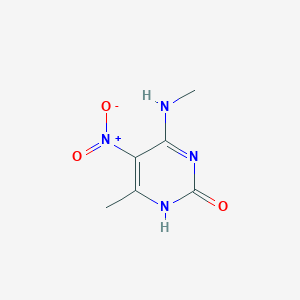

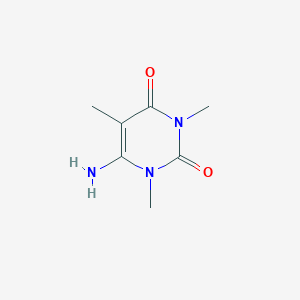

![molecular formula C30H24N2 B189807 N4,N4,N4'-三苯基-[1,1'-联苯]-4,4'-二胺 CAS No. 167218-30-6](/img/structure/B189807.png)

N4,N4,N4'-三苯基-[1,1'-联苯]-4,4'-二胺

概述

描述

Compounds like “N4,N4,N4’-Triphenyl-[1,1’-biphenyl]-4,4’-diamine” are likely to be part of the larger family of triphenylamine derivatives . These compounds are often used in the field of organic electronics due to their excellent charge transport properties .

Synthesis Analysis

The synthesis of similar compounds often involves cross-coupling reactions such as the Buchwald–Hartwig reaction .Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry studies .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific substituents present on the triphenylamine core .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their boiling point, density, and pKa, can be predicted using computational methods .科学研究应用

-

Structural and Biochemical Investigation of Bacteriophage N4-Encoded RNA Polymerases

- Application : This research investigates the mechanisms of promoter recognition, regulation, and roles in the phage life cycle by bacteriophage N4-encoded RNA polymerases .

- Methods : In vitro analysis showed that the protein requires the four ribonucleotide triphosphates, Mg 2+, and denatured N4 DNA as a template for RNA synthesis .

- Results : The research found that vRNAP was completely inactive on native N4 DNA, but transcribed denatured N4 DNA efficiently and, most notably, with in vivo specificity .

-

Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions

- Application : This review highlights the diverse chemistry and applications of polymer-supported triphenylphosphine (PS-TPP) in organic synthesis .

- Methods : The review describes applications of the preceding reagent in functional group interconversions, heterocycle synthesis, metal complexes and their application in synthesis, and total synthesis of natural products .

- Results : Many examples are provided from the literature to show the scope and selectivity (regio, stereo, and chemo) in these transformations .

-

Synthesis, Structure and Supramolecular Properties of a Novel C3

- Application : The research reports the high-yield synthesis and the structural investigation of a new cryptand with C3 symmetry, exhibiting 2,4,6-triphenyl-1,3,5-triazine central units and pyridine-based bridges .

- Results : The results or outcomes obtained from this application are not specified in the search results .

-

Synthesis and Application of Triphenylamine-Based Aldehydes as Photo-Initiators for Multi-Photon Lithography

- Application : This research focuses on the synthesis and application of triphenylamine-based aldehydes as photo-initiators for multi-photon lithography .

- Methods : The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .

- Results : Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range (resolution and aspect ratio), the solubility, these photo-initiators are demonstrated as a viable alternative to standard photo-initiators .

-

One-Pot Synthesis of Conjugated Triphenylamine Macrocycles and Their Complexation with Fullerenes

- Application : This research describes the synthesis of three octyl-derived conjugated triphenylamine macrocycles with different sizes, and a 4-(2-ethylhexyloxy)-substituted cyclic triphenylamine hexamer using a palladium-catalyzed C–N coupling reaction .

- Methods : These conjugated triphenylamine macrocycles not only have interesting structures, but also are capable of complexing with C60, C70 and PC61BM .

- Results : The association constants of these complexes were measured to be in the range of 0.115–1.53 105M1 depending on the cavity size of the triphenylamine macrocycles and the volume of the fullerenes .

-

Synthesis and Application of Triphenylamine-Based Aldehydes as Photo-Initiators for Multi-Photon Lithography

- Application : This research focuses on the synthesis and application of triphenylamine-based aldehydes as photo-initiators for multi-photon lithography .

- Methods : The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .

- Results : Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range (resolution and aspect ratio), the solubility, these photo-initiators are demonstrated as a viable alternative to standard photo-initiators .

-

One-Pot Synthesis of Conjugated Triphenylamine Macrocycles and Their Complexation with Fullerenes

- Application : This research describes the synthesis of three octyl-derived conjugated triphenylamine macrocycles with different sizes, and a 4-(2-ethylhexyloxy)-substituted cyclic triphenylamine hexamer using a palladium-catalyzed C–N coupling reaction .

- Methods : These conjugated triphenylamine macrocycles not only have interesting structures, but also are capable of complexing with C60, C70 and PC61BM .

- Results : The association constants of these complexes were measured to be in the range of 0.115–1.53 105M1 depending on the cavity size of the triphenylamine macrocycles and the volume of the fullerenes .

未来方向

属性

IUPAC Name |

N-phenyl-4-[4-(N-phenylanilino)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N2/c1-4-10-26(11-5-1)31-27-20-16-24(17-21-27)25-18-22-30(23-19-25)32(28-12-6-2-7-13-28)29-14-8-3-9-15-29/h1-23,31H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPBZHOZZVRDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621487 | |

| Record name | N~4~,N~4~,N~4'~-Triphenyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine | |

CAS RN |

167218-30-6 | |

| Record name | N~4~,N~4~,N~4'~-Triphenyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

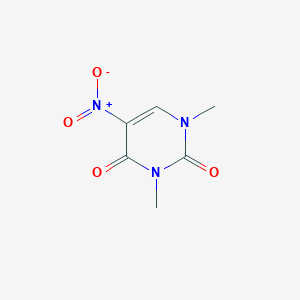

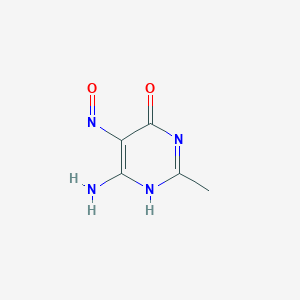

![9-hydroxy-1H-pyrazolo[3,4-f]quinoline](/img/structure/B189729.png)